4-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid
Description
4-[(2,3-Dimethylphenyl)sulfamoyl]benzoic acid is a sulfonamide derivative of benzoic acid, characterized by a 2,3-dimethylphenyl group attached via a sulfamoyl linkage to the para position of the benzoic acid core. Its molecular formula is C₁₅H₁₅NO₄S, with a molecular weight of 329.35 g/mol (exact mass: 329.0723).
Properties
IUPAC Name |
4-[(2,3-dimethylphenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-10-4-3-5-14(11(10)2)16-21(19,20)13-8-6-12(7-9-13)15(17)18/h3-9,16H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBQCIPJSTZQSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001208554 | |
| Record name | Benzoic acid, 4-[[(2,3-dimethylphenyl)amino]sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001208554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
522624-51-7 | |
| Record name | Benzoic acid, 4-[[(2,3-dimethylphenyl)amino]sulfonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=522624-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-[[(2,3-dimethylphenyl)amino]sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001208554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid typically involves the reaction of 2,3-dimethylphenylamine with 4-sulfamoylbenzoic acid. The reaction is carried out under controlled conditions, often involving the use of a coupling agent to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger quantities while maintaining purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H18N2O3S
- Molecular Weight : Approximately 306.38 g/mol
- Structure : The compound features a benzoic acid moiety with a sulfamoyl group attached to a 2,3-dimethylphenyl group. This specific arrangement contributes to its biological activity and pharmacological properties.
Medicinal Chemistry
4-[(2,3-dimethylphenyl)sulfamoyl]benzoic acid is being investigated for its therapeutic potential in treating various diseases due to its structural features that influence biological activity. The compound's ability to inhibit specific enzymes makes it a candidate for drug development targeting inflammatory diseases and infections.
Anti-inflammatory Activity
Research indicates that this compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. By blocking these enzymes, the compound may reduce inflammation and associated symptoms, making it a potential treatment for conditions such as arthritis or other inflammatory disorders.
Antimicrobial Activity
As a sulfonamide derivative, this compound can inhibit bacterial dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. This mechanism suggests its application in treating bacterial infections, similar to other sulfonamide antibiotics. Studies have shown that compounds with similar structures can effectively combat various pathogens.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Anti-inflammatory Study : A study demonstrated that compounds similar to this compound inhibited COX enzymes effectively, leading to reduced inflammation markers in treated subjects .
- Antimicrobial Efficacy : Research showed that this class of compounds could effectively inhibit growth in various bacterial strains, suggesting potential for further development into antimicrobial therapies.
Mechanism of Action
The compound exerts its effects primarily by inhibiting specific enzymes. For example, it has been found to inhibit cytosolic phospholipase A2α, an enzyme involved in the inflammatory response. The inhibition occurs through the binding of the compound to the enzyme’s active site, preventing the enzyme from catalyzing its substrate .
Comparison with Similar Compounds
4-[(3,4-Dimethylphenyl)sulfamoyl]benzoic Acid (CAS 1562417-33-7)
- Structural Difference : The 3,4-dimethylphenyl substituent vs. 2,3-dimethylphenyl in the target compound.
- Impact: The shift from 2,3- to 3,4-dimethyl substitution alters steric and electronic properties. This compound has a molecular formula of C₁₅H₁₅NO₄S (identical to the target compound) but distinct physicochemical properties, such as logP and solubility .
2-({4-[(2,6-Dimethylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic Acid (CAS 847589-89-3)
- Structural Difference : A carbamoyl group (–CONH–) bridges the benzoic acid and sulfamoylphenyl groups, and the phenyl substituent is 2,6-dimethyl.
- Impact : The additional carbamoyl group introduces hydrogen-bonding capacity, while the 2,6-dimethyl substitution creates a more linear structure. This compound (C₂₂H₂₀N₂O₅S, MW 424.47 g/mol) exhibits higher molecular rigidity, which may enhance selectivity for planar binding pockets .
Functional Group Variants
Mefenamic Acid (2-[(2,3-Dimethylphenyl)amino]benzoic Acid, CAS 61-68-7)
- Structural Difference: Replaces the sulfamoyl group with an amino (–NH–) linkage.
- Impact: The absence of the sulfonyl group reduces polarity and hydrogen-bonding capacity. Mefenamic acid (C₁₅H₁₅NO₂, MW 241.3 g/mol) is a nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX). Computational studies show its binding affinity to COX-2 (−7.518 kcal/mol) is weaker than sulfamoyl analogues like compound 4 (−8.53 kcal/mol), highlighting the sulfamoyl group’s role in enhancing target engagement .
4-{[(2,3-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic Acid (CAS 333441-49-9)
- Structural Difference : Incorporates a dichlorophenyl group and methylsulfonyl modification.
- Impact: The electronegative chlorine atoms enhance hydrophobic interactions, while the methylsulfonyl group increases metabolic stability. This compound (C₁₅H₁₃Cl₂NO₄S) is discontinued in commercial catalogs, likely due to synthetic complexity or toxicity concerns .
Binding Affinity and Selectivity
A comparative molecular docking analysis reveals critical differences:
The sulfamoyl group in the target compound enhances binding affinity by ~1 kcal/mol compared to mefenamic acid, demonstrating its pharmacological superiority in target engagement .
Biological Activity
4-[(2,3-dimethylphenyl)sulfamoyl]benzoic acid is a sulfonamide compound notable for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial effects. This compound features a benzoic acid moiety with a sulfamoyl group attached to a 2,3-dimethylphenyl group. Its molecular formula is C15H18N2O3S, with a molecular weight of approximately 306.38 g/mol.
Chemical Structure
The structural formula can be represented as follows:
This specific arrangement allows for various interactions with biological targets, influencing its pharmacological properties.
Anti-inflammatory Properties
Research indicates that this compound may exhibit anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are crucial in the conversion of arachidonic acid to prostaglandins, which play significant roles in inflammation and pain responses. By inhibiting these enzymes, the compound could potentially reduce inflammation and associated symptoms.
Antimicrobial Activity
As a sulfonamide derivative, this compound is expected to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism suggests its application in treating bacterial infections. Studies have shown that sulfonamides can be effective against various pathogens, making this compound a candidate for further exploration in antimicrobial therapies .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structure. SAR studies on similar compounds have indicated that modifications at specific positions on the aromatic rings can enhance potency and selectivity against target enzymes. For instance, compounds with different substituents on the phenyl ring have shown varying degrees of activity against COX and bacterial targets .
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound compared to other structurally related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Sulfanilamide | Contains an amine and sulfonamide group | First sulfonamide antibiotic; broad-spectrum activity |
| Benzene sulfonamide | Simple sulfonamide structure | Primarily used in industrial applications |
| 4-Aminobenzoic Acid | Amino group at para position | Used primarily as a dye intermediate; limited biological activity |
| 4-Chlorobenzenesulfonamide | Chlorine substitution on benzene | Enhanced antibacterial activity compared to non-chlorinated variants |
The unique substitution pattern of this compound allows it to function both as an antimicrobial and anti-inflammatory agent, making it a promising candidate for medicinal chemistry research.
In Vitro Studies
In vitro studies have demonstrated that compounds similar to this compound can enhance the release of immunostimulatory cytokines in human monocytic cell lines when stimulated with Toll-like receptor (TLR) agonists. This suggests potential applications in immunotherapy .
Animal Models
Research involving murine models has shown that select analogs of this compound can act as effective co-adjuvants in vaccination studies, significantly enhancing antigen-specific antibody responses when combined with established adjuvants like monophosphoryl lipid A (MPLA) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
